Ethyl 3-chloro-2-fluorobenzoate

Vue d'ensemble

Description

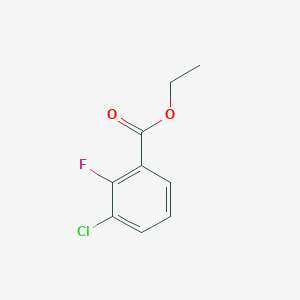

Ethyl 3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Reduction: Ethyl 3-chloro-2-fluorobenzyl alcohol.

Oxidation: 3-chloro-2-fluorobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-chloro-2-fluorobenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows it to engage in multiple chemical reactions, making it a versatile building block for drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 0.025 to 0.5 μg/mL.

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in bacterial DNA replication, such as topoisomerases. By binding to the active sites of these enzymes, it prevents substrate interaction, thereby disrupting bacterial growth.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides and pesticides that target specific plant pathogens without affecting non-target species.

- Case Study : A study evaluated the herbicidal activity of this compound derivatives against common agricultural weeds. Results demonstrated effective growth inhibition at concentrations as low as 10 mg/L, indicating potential for use in sustainable agriculture practices .

Material Science

In material science, this compound is investigated for its properties in polymer synthesis. The incorporation of fluorine into polymers can enhance their thermal stability and chemical resistance.

- Polymer Synthesis : Researchers have developed fluorinated polymers using this compound as a precursor. These materials show improved mechanical properties and are suitable for applications in coatings and electronic devices.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC < 0.5 μg/mL against Staphylococcus aureus |

| Agrochemicals | Herbicides | Effective growth inhibition at 10 mg/L |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

Case Studies

- Antibacterial Activity : A comprehensive study focused on the antibacterial efficacy of this compound derivatives revealed strong inhibitory effects against both gram-positive and gram-negative bacteria, making it a promising candidate for new antibiotic formulations .

- Enzyme Interaction Studies : In biochemical assays, this compound was tested for its ability to inhibit bacterial topoisomerases. The compound effectively disrupted enzyme function, leading to cell death in tested bacterial strains .

- Polymer Applications : A recent investigation into the synthesis of fluorinated polymers highlighted the utility of this compound in creating materials with superior properties for electronic applications, demonstrating its versatility beyond traditional uses .

Mécanisme D'action

The mechanism of action of ethyl 3-chloro-2-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic and non-catalytic processes. The molecular targets and pathways involved include:

Enzymatic Hydrolysis: In biological systems, esterases can hydrolyze the ester bond, releasing 3-chloro-2-fluorobenzoic acid and ethanol.

Nucleophilic Attack: In chemical syntheses, nucleophiles attack the electrophilic carbonyl carbon of the ester group, leading to substitution or reduction reactions.

Comparaison Avec Des Composés Similaires

Ethyl 3-chloro-2-fluorobenzoate can be compared with other similar compounds such as:

Ethyl 3-chlorobenzoate: Lacks the fluorine atom, which can affect its reactivity and applications.

Ethyl 2-fluorobenzoate: Lacks the chlorine atom, leading to different chemical properties and uses.

Ethyl 4-chloro-2-fluorobenzoate: The position of the chlorine atom is different, which can influence the compound’s reactivity and interaction with other molecules.

Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring of this compound makes it unique in terms of its electronic and steric properties, which can be exploited in various chemical reactions and applications.

Activité Biologique

Ethyl 3-chloro-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound has a molecular formula of C9H8ClF O2. Its structure includes a benzoate moiety with chlorine and fluorine substituents, which influence its reactivity and biological interactions. The presence of these halogens often enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Key mechanisms include:

- Enzymatic Hydrolysis : In biological environments, esterases can hydrolyze the ester bond, releasing 3-chloro-2-fluorobenzoic acid and ethanol. This transformation is crucial for its metabolic pathways and potential therapeutic effects.

- Nucleophilic Attack : The compound can act as a substrate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbonyl carbon of the ester group, leading to various synthetic applications.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its structural features facilitate interactions with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. For instance, it has been evaluated in vitro for its effects on cancer cell lines, showing promise in reducing cell viability through apoptosis induction .

Case Studies

- Antimicrobial Activity : A study assessed the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial properties .

- Cancer Cell Studies : In a recent study involving pancreatic cancer cells, this compound was shown to reduce cell growth significantly in a dose-dependent manner. The mechanism involved the modulation of polyamine metabolism, which is critical for cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|

| This compound | 32 µg/mL | Significant reduction in viability |

| Ethyl 3-chlorobenzoate | 64 µg/mL | Moderate effect |

| Ethyl 2-fluorobenzoate | Not significant | Minimal effect |

This table illustrates that the incorporation of both chlorine and fluorine atoms in this compound enhances its biological activities compared to other similar compounds.

Propriétés

IUPAC Name |

ethyl 3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAALBXEILIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647505 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-55-0 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.